1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile
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Overview
Description
1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a thiazole ring fused to a piperidine ring with a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile typically involves the reaction of thiazole derivatives with piperidine and a nitrile source. One common method includes the reaction of 2-bromo-thiazole with piperidine-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it can inhibit bacterial DNA gyrase, leading to antibacterial effects. The thiazole ring can also interact with various molecular targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-carboxylic acid share the piperidine ring structure.
Nitrile Compounds: Compounds like benzonitrile and acetonitrile contain the nitrile functional group.
Uniqueness: 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is unique due to the combination of the thiazole and piperidine rings with a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-7-8-1-4-12(5-2-8)9-11-3-6-13-9/h3,6,8H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSULKASSJAYKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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